Methyl 2-(hydroxymethyl)acrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCOAQWQVDBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473358 | |
| Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15484-46-5 | |
| Record name | Methyl 2-(hydroxymethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Functional Monomer in Polymer Science
The dual functionality of Methyl 2-(hydroxymethyl)acrylate is the cornerstone of its significance in polymer science. The acrylate (B77674) group readily participates in polymerization reactions, forming the backbone of the polymer chain, while the pendant hydroxymethyl group provides a site for post-polymerization modification. smolecule.com This allows for the introduction of a wide array of chemical functionalities, enabling the fine-tuning of polymer properties such as hydrophilicity, cross-linking density, and adhesion.
The ability to control these properties makes MHMA a valuable building block for a diverse range of polymeric materials. smolecule.com Its incorporation into polymer chains can enhance characteristics like durability and flexibility. myskinrecipes.com The hydroxyl group, in particular, offers a reactive handle for creating copolymers with specific attributes, influencing the final material's hardness, strength, and tackiness. gantrade.com
The polymerization of MHMA can be achieved through various techniques, including free radical and controlled radical polymerization methods. smolecule.com These processes allow for the creation of well-defined polymers with diverse functionalities. smolecule.com
Overview of Research Trajectories and Multidisciplinary Relevance
Synthetic Methodologies and Chemical Transformations of this compound
The synthesis of this compound, a valuable bifunctional monomer, can be achieved through several distinct chemical pathways. These routes leverage fundamental organic reactions, including carbon-carbon bond formation and ester manipulation, to construct the target molecule from various starting materials. The most prominent methods include the Baylis-Hillman reaction, Wittig-Horner type reactions, and esterification or transesterification processes.
Baylis-Hillman Reaction Approaches
The Baylis-Hillman reaction is a key method for synthesizing this compound. wikipedia.org This reaction forms a carbon-carbon bond between the α-position of an activated alkene and an aldehyde. wikipedia.orgresearchgate.net The general mechanism involves the conjugate addition of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), to the activated alkene (methyl acrylate). researchgate.netorganic-chemistry.org The resulting zwitterionic intermediate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde, such as formaldehyde (B43269). researchgate.netorganic-chemistry.org A subsequent elimination of the catalyst yields the final allylic alcohol product. organic-chemistry.org
The conventional synthesis of this compound involves the reaction of methyl acrylate (B77674) with formaldehyde, catalyzed by a tertiary amine. google.com In a typical procedure, methyl acrylate is mixed with an aqueous solution of formaldehyde and a catalytic quantity of DABCO. google.com This method is effective but is often characterized by very slow reaction rates. google.com Reports have shown that allowing a mixture of methyl acrylate, aqueous formalin, and DABCO to stir at room temperature can take from 48 hours to 10 days to achieve completion, with isolated yields varying from 31% to 75%. google.com The reaction's primary drawback is the extended time required to obtain the desired product. google.com
To overcome the slow kinetics of the conventional Baylis-Hillman reaction, microwave-assisted synthesis has been employed as a significant enhancement. google.comrsc.org This technique dramatically reduces reaction times by using microwave irradiation to rapidly heat the reaction mixture. google.com In one example, a mixture of methyl acrylate, aqueous formaldehyde, and DABCO was pumped through a continuous microwave reactor, reaching temperatures between 158-164°C. google.com This high-energy process was found to increase the reaction rate by approximately 3000 times compared to the traditional room temperature method. google.com The use of microwave assistance represents a substantial improvement, making the Baylis-Hillman route more efficient and viable for producing this compound. google.comrsc.org
| Synthetic Approach | Key Reagents | Catalyst | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Conventional Baylis-Hillman | Methyl Acrylate, Aqueous Formaldehyde | DABCO | Room Temperature, 48 hours - 10 days | 31-75% | google.com |
| Microwave-Assisted Baylis-Hillman | Methyl Acrylate, Aqueous Formaldehyde | DABCO | Continuous flow, 158-164°C | Rate is ~3000x faster | google.com |
Wittig-Horner Type Reactions
The Wittig-Horner, or Horner-Wadsworth-Emmons (HWE), reaction provides an alternative pathway to this compound. wikipedia.org This reaction involves the olefination of a carbonyl compound, in this case formaldehyde, with a stabilized phosphorus ylide derived from a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This method is known for producing alkenes with high stereoselectivity. organic-chemistry.org
A documented synthesis for this compound using this approach proceeds in two main stages. google.com
Preparation of the Wittig Reagent : The required phosphonium (B103445) salt, methoxycarbonylmethylene triphenylphosphonium chloride, is prepared by reacting triphenylphosphine (B44618) with methyl 2-bromoacetate. google.com
Reaction with Formaldehyde : The prepared Wittig reagent is then reacted with an aqueous solution of formaldehyde. The addition of a base, such as an aqueous potassium carbonate solution, generates the nucleophilic ylide in situ, which then reacts with formaldehyde to yield the final product after workup and purification. google.com
This Wittig-type methodology has been reported to produce this compound in high yield, with one patent citing a yield of 85%. google.com A closely related Horner-Wadsworth-Emmons reaction, using triethyl phosphonoacetate and formaldehyde in an aqueous medium, is used to produce the ethyl ester analogue, Ethyl 2-(hydroxymethyl)acrylate, demonstrating the utility of phosphonate reagents for this transformation. researchgate.net
| Reaction Type | Key Reagents | Base | Reported Yield | Reference |
|---|---|---|---|---|
| Wittig Reaction | Methoxycarbonylmethylene triphenylphosphonium bromide, Formalin | Potassium Carbonate | 85% | google.com |
Esterification and Transesterification Pathways
Esterification and transesterification reactions offer another synthetic strategy, focusing on the modification of the ester functional group.
Esterification involves the reaction of a carboxylic acid with an alcohol to form an ester. This compound can be synthesized via the direct esterification of its corresponding carboxylic acid, 2-(hydroxymethyl)acrylic acid, with methanol (B129727). researchgate.net This reaction is typically carried out under acidic conditions, for example, using a catalyst like sulfuric acid, at temperatures ranging from approximately 40-75°C. researchgate.net
Transesterification is a process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. google.com This reaction is reversible and is often driven to completion by removing a low-boiling alcohol byproduct. google.com For the synthesis of this compound, one could theoretically transesterify a different alkyl ester of 2-(hydroxymethyl)acrylic acid (e.g., Ethyl 2-(hydroxymethyl)acrylate) with methanol. The reaction is catalyzed by various compounds, including tin-based catalysts, lithium salts, or strong bases. google.comgoogle.com The reaction temperature is generally elevated, often in the range of 60-120°C, to facilitate the distillation of the alcohol byproduct. google.com
Alternative Synthetic Routes
While the Baylis-Hillman and Wittig-Horner reactions represent the most prominently documented pathways for the synthesis of this compound, other methodologies in organic synthesis could potentially be adapted for its creation. However, specific, well-documented alternative industrial or laboratory routes beyond those described above are not widely reported in the literature. The provided example of reacting methyl cinnamate (B1238496) with hydroxymethyl chloride is not a commonly cited method for this specific compound. The majority of synthetic efforts focus on the efficiency and atom economy of the Baylis-Hillman reaction or the high yields achievable through Wittig-type olefinations.
Reactivity and Functionalization Reactions of this compound
This compound (MHMA) is a bifunctional monomer containing both a hydroxyl group and an activated acrylate double bond. This unique structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis and polymer chemistry.
The primary hydroxyl group in this compound can readily undergo esterification reactions with various acylating agents. This transformation is a common strategy to introduce new functional groups and modify the properties of the resulting molecule.
Standard esterification conditions, such as reacting MHMA with an acid chloride or anhydride (B1165640) in the presence of a base, are typically employed. For instance, the reaction of MHMA with acryloyl chloride in the presence of a base like triethylamine (B128534) yields a crosslinkable monomer. This process involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.
Transesterification is another important reaction involving the ester group of this compound. This process is often catalyzed by acids or bases and is used to produce different acrylate esters. google.comwikipedia.org For example, the transesterification of methyl acrylate with methanol under acid catalysis is a standard industrial process for its production. wikipedia.org The reaction of acrylic acid with methanol, often catalyzed by sulfuric acid, is a common method for synthesizing methyl acrylate. researchgate.netgloballcadataaccess.org
Detailed research has explored the kinetics and mechanisms of these esterification reactions. The activation barriers for the esterification of acrylic acid with alcohols have been studied, highlighting the role of acid catalysts in lowering the reaction's energy barrier. researchgate.net
A summary of representative esterification reactions is provided in the table below.
| Acylating Agent | Catalyst/Base | Product | Reference |
| Acryloyl chloride | Triethylamine | Crosslinkable diacrylate monomer | nih.gov |
| Methacrylic acid | Acid catalyst | Methyl methacrylate (B99206) | arpadis.com |
| 2-Methyl bromoacetate | Triphenylphosphine | Methoxycarbonylmethylene triphenyl phosphoric chloride | google.com |
| Coconut fatty acid | BuSnOOH | Alkyd acrylate | google.com |
This table provides examples of esterification reactions involving the hydroxyl group of this compound or related acrylate synthesis.
The acrylate double bond in this compound is an electron-deficient system, making it susceptible to various addition reactions. These reactions are fundamental to its use as a monomer in polymer synthesis and as a substrate in organic transformations.
Polymerization: One of the most significant reactions of the acrylate double bond is polymerization. smolecule.com MHMA can undergo free-radical polymerization, initiated by compounds like azo compounds or peroxides, to form polymers with pendant hydroxyl groups. essentialchemicalindustry.org These hydroxyl groups can then be used for further modifications, such as crosslinking. The reactivity of acrylates in polymerization is generally higher than that of methacrylates. kpi.ua The heat of polymerization for acrylates is a key parameter in these processes. researchgate.net
Michael Addition: The electron-deficient nature of the acrylate double bond makes it an excellent Michael acceptor. masterorganicchemistry.commdpi.com It readily reacts with a variety of nucleophiles, including amines, thiols, and carbanions, in a conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com For example, the Michael addition of amines to methyl acrylate yields β-alanine derivatives. wikipedia.orgresearchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.comyoutube.com Microwave irradiation has been shown to promote the Michael addition of amines to methyl acrylates. nih.gov
Cycloaddition Reactions: The acrylate double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. These reactions are valuable for the construction of cyclic and heterocyclic systems.
The table below summarizes key reactions involving the acrylate double bond.
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
| Free-Radical Polymerization | Azo compounds, Peroxides | Poly(this compound) | essentialchemicalindustry.org |
| Michael Addition | Amines, Thiols, Carbanions | β-substituted propionates | wikipedia.orgmasterorganicchemistry.comresearchgate.net |
| Diels-Alder Reaction | Dienes | Cyclohexene derivatives | mdpi.com |
This table highlights the primary reactions of the acrylate double bond in this compound.
This compound can act as a reactant in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde or imine. wikipedia.orgnrochemistry.com This reaction is generally catalyzed by a nucleophilic catalyst, such as a tertiary amine (e.g., DABCO) or a phosphine (B1218219). wikipedia.orgorganic-chemistry.org
In this context, the acrylate moiety of this compound serves as the activated alkene. The reaction mechanism involves the initial addition of the catalyst to the β-position of the acrylate, forming a zwitterionic enolate. nrochemistry.comorganic-chemistry.org This nucleophilic intermediate then attacks the electrophile, leading to the formation of a highly functionalized product after a proton transfer and elimination of the catalyst. organic-chemistry.orgresearchgate.netresearchgate.net
The Baylis-Hillman reaction is known for its atom economy and the generation of densely functionalized molecules. wikipedia.org When an imine is used as the electrophile, the reaction is referred to as the aza-Baylis-Hillman reaction. researchgate.netmdpi.comillinois.edu The use of chiral catalysts can lead to enantioselective transformations. wikipedia.org
Below is a table summarizing the components and products of Baylis-Hillman reactions involving acrylate reactants.
| Electrophile | Catalyst | Product | Reference |
| Aldehydes | DABCO, Phosphines | α-Methylene-β-hydroxy carbonyl compounds | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Imines (N-tosyl, N-phosphinoyl) | DABCO, Chiral ligands | α-Methylene-β-amino compounds | wikipedia.orgmdpi.comillinois.edu |
| Aryl Aldehydes | DABCO | Diadducts (with phenyl vinyl ketone) | nih.gov |
| Glucosyloxymethyl-furfural | 3-Hydroxyquinuclidine | Biobased acrylates | researchgate.net |
This table illustrates the versatility of the Baylis-Hillman reaction with various electrophiles and catalysts, where an acrylate acts as the activated alkene.
The hydroxyl group of this compound can be converted into other functional groups, significantly expanding its synthetic utility. A key transformation is its conversion to a halogenated derivative, such as methyl 2-(bromomethyl)acrylate. chemicalbook.com
This halogenation can be achieved using various brominating agents. One common method involves the use of phosphorus tribromide (PBr₃) in an anhydrous solvent like diethyl ether at low temperatures. cmu.edu Another approach utilizes N-bromosuccinimide (NBS) in the presence of dimethyl sulfide. chemicalbook.com These methods provide access to methyl 2-(bromomethyl)acrylate, a valuable intermediate for further synthetic modifications. chemicalbook.comcmu.edu For instance, it can act as a chain-transfer agent in polymerization reactions. cmu.edu
The synthesis of methyl 2-(bromomethyl)acrylate has also been reported through the dehydrobromination of methyl β,β'-dibromoisobutyrate using a base like triethylamine. orgsyn.org
These functional group interconversions are crucial for creating a diverse range of monomers and building blocks for various applications.
The following table details common methods for the synthesis of methyl 2-(bromomethyl)acrylate from this compound.
| Reagent | Solvent | Product | Yield (%) | Reference |
| Phosphorus tribromide | Diethyl ether | Methyl 2-(bromomethyl)acrylate | - | cmu.edu |
| N-Bromosuccinimide, Dimethyl sulfide | Dichloromethane | Methyl 2-(bromomethyl)acrylate | 89 | chemicalbook.com |
| Triethylamine (from dibromo ester) | Benzene | Methyl 2-(bromomethyl)acrylate | 80 | orgsyn.org |
This table outlines key synthetic routes for the halogenation of the hydroxyl group in this compound.
Advanced Polymerization Science
Homopolymerization Investigations
The homopolymerization of MHMA has been extensively studied to understand its reactivity and the characteristics of the resulting poly(methyl 2-(hydroxymethyl)acrylate) (PMHMA). These investigations have covered a range of polymerization techniques, from conventional free radical methods to more advanced controlled/living radical polymerizations.
Free radical polymerization is a common method for polymerizing vinyl monomers like MHMA. The process involves three main steps: initiation, propagation, and termination. youtube.com Initiation is typically achieved using a free-radical initiator, which decomposes upon heating or irradiation to form active radicals. youtube.com These radicals then react with monomer units to initiate the polymer chain growth in the propagation step. youtube.com Termination occurs when two growing polymer chains react with each other, either by combination or disproportionation. youtube.com
The kinetics of free radical polymerization can be complex, influenced by factors such as monomer and initiator concentrations, temperature, and the presence of a solvent. In the case of acrylate (B77674) monomers, the polymerization can be rapid and highly exothermic, which can make it difficult to control. illinois.edu The Trommsdorff effect, or gel effect, is a phenomenon often observed in the bulk polymerization of monomers like methyl methacrylate (B99206) (MMA), where a rapid increase in polymerization rate and molecular weight occurs at high conversions due to diffusional limitations of the terminating polymer chains. nih.gov
Studies on the free radical polymerization of related acrylates and methacrylates have provided insights into the expected kinetic behavior of MHMA. For instance, investigations into the polymerization of methyl acrylate (MA) have shown that the reaction rate and molecular weight can be influenced by the solvent and reaction conditions. rsc.org The kinetics of conventional free radical polymerization often exhibit first-order dependence on monomer concentration and can be used to produce high molecular weight polymers, though with broad molecular weight distributions. mcmaster.ca
Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing polymers with well-defined architectures, narrow molecular weight distributions (low dispersity), and controlled functionalities. cmu.edu These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. cmu.edu
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that has been successfully applied to a wide range of monomers, including acrylates and methacrylates. cmu.edu The mechanism involves the reversible activation of a dormant alkyl halide species by a transition metal complex, typically copper-based, to generate a propagating radical. cmu.edu This process allows for the controlled growth of polymer chains. cmu.edu
Key features of ATRP include:
Controlled Molecular Weight: The molecular weight of the resulting polymer increases linearly with monomer conversion. cmu.edu
Low Dispersity: Polymers with narrow molecular weight distributions (polydispersity index, PDI or Đ < 1.5) can be achieved. cmu.edu
Versatility: ATRP is tolerant to a variety of functional groups and can be conducted in different solvents, including aqueous media. cmu.edu
For example, the ATRP of 2-hydroxyethyl acrylate (HEA), a structurally similar monomer to MHMA, has been successfully performed in both bulk and aqueous solutions, yielding polymers with low polydispersities (Mw/Mn ≤ 1.2). cmu.edu The polymerization of methyl acrylate (MA) via ATRP has also been extensively studied, demonstrating first-order kinetics with respect to both monomer and initiator. dtic.mil The choice of initiator, catalyst, and ligand is crucial for achieving good control over the polymerization. cmu.eduacs.org
| Monomer | Polymerization Method | Initiator | Catalyst/Ligand | Solvent | PDI (Đ) | Reference |
| 2-Hydroxyethyl Acrylate (HEA) | ATRP | Methyl 2-bromopropionate | CuBr/2,2'-bipyridine | Aqueous | ≤ 1.2 | cmu.edu |
| Methyl Acrylate (MA) | ATRP | 2-Bromomethyl propionate | CuBr/4,4'-Di-tert-butyl-2,2'-bipyridine | Not Specified | < 1.2 | dtic.mil |
| Methyl Methacrylate (MMA) | ATRP | p-Toluenesulfonyl chloride | CuBr/4,4'-bis(5-nonyl)-2,2'-bipyridine | Diphenyl ether | < 1.1 | cmu.edu |
Nitroxide-Mediated Polymerization (NMP) is another prominent CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. wikipedia.org This reversible capping process maintains a low concentration of active radicals, thereby suppressing termination reactions and allowing for controlled polymerization. wikipedia.org
Initially, NMP was primarily effective for styrenic monomers. However, the development of new nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] (SG1), has expanded its applicability to a broader range of monomers, including acrylates and methacrylates. acs.org NMP is valued for its simplicity, as it often only requires a unimolecular initiator and the monomer. acs.org
Research on the NMP of structurally similar monomers provides a basis for its application to MHMA. For instance, the NMP of 2-hydroxyethyl acrylate (HEA) and 2-hydroxypropyl acrylate (HPA) has been reported, demonstrating the potential to create well-defined copolymers with interesting properties. nih.gov The use of specific initiators and nitroxides is critical for the successful polymerization of acrylate monomers. acs.org
Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions and well-defined structures. cmu.edu However, it is highly sensitive to impurities and functional groups containing active protons, such as the hydroxyl group in MHMA. Therefore, the direct anionic polymerization of MHMA is not feasible.
To overcome this limitation, a common strategy is to protect the hydroxyl group with a suitable protecting group that is stable under anionic polymerization conditions. After polymerization, the protecting group can be removed to yield the desired hydroxyl-functionalized polymer. For example, the anionic polymerization of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate, a protected form of a hydroxyl-functionalized methacrylate, has been successfully demonstrated. acs.org This approach allows for the synthesis of well-defined polymers that can be subsequently deprotected to reveal the hydroxyl functionality. acs.org
The polymerization of acrylate esters via anionic methods is generally more complex than that of methacrylates due to side reactions. cmu.edu However, with the appropriate choice of initiator, solvent, and temperature, controlled polymerization can be achieved. google.com
Emulsion polymerization is a widely used industrial process for producing acrylate and methacrylate polymers. evonik.com It involves polymerizing monomers in an aqueous emulsion, typically stabilized by a surfactant. The process offers several advantages, including good heat transfer, low viscosity of the reaction medium, and the ability to produce high molecular weight polymers at a high polymerization rate. illinois.edu
The emulsion polymerization of highly water-soluble monomers like 2-hydroxyethyl methacrylate (HEMA) has been studied, revealing that the process is often dominated by a homogeneous nucleation mechanism where polymerization initiates in the aqueous phase. cmu.edu The stability of the resulting latex can be influenced by factors such as the type and concentration of surfactant and the stirring rate. cmu.edu Given the water-solubility of MHMA, similar considerations would be important for its emulsion polymerization.
Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. This method allows for better control of the reaction temperature compared to bulk polymerization. The choice of solvent can significantly impact the polymerization kinetics and the properties of the resulting polymer. For instance, studies on the copolymerization of methyl acrylate have shown that the choice of a polar or nonpolar solvent can influence the relative reactivity of the monomers. rsc.org The polymerization of 2-hydroxyethyl acrylate via ATRP has been successfully conducted in aqueous solution, highlighting the versatility of this method in different reaction media. cmu.edu
Radiation-Induced Polymerization
Radiation-induced polymerization (RIG) is a versatile method for initiating polymerization by exposing a monomer system to high-energy radiation, such as gamma rays, X-rays, or electron beams. mdpi.com This process generates radical species from the monomer, which then initiate a chain-growth polymerization. mdpi.comichtj.waw.pl The key advantage of RIG is its ability to initiate polymerization at low temperatures without the need for chemical initiators, which can be beneficial for temperature-sensitive monomers and for producing pure polymers free from initiator fragments. mdpi.comcore.ac.uk
The polymerization of acrylate monomers, such as methyl methacrylate (MMA), has been extensively studied using gamma radiation. core.ac.ukmst.edu These studies indicate that the monomer can undergo polymerization and subsequent degradation as a function of radiation time and dose rate. mst.edu The rate of polymerization and the molecular weight of the resulting polymer are influenced by factors such as radiation flux, total dose, and the presence of other materials like clays (B1170129) or solids. core.ac.ukmst.edu
While direct studies on the radiation-induced polymerization of this compound are not extensively detailed in the provided literature, the behavior of structurally similar monomers provides insight. For instance, N-(hydroxymethyl) acrylamide (B121943) (NHMA) has been successfully polymerized using gamma radiation to create polymer gel dosimeters for radiotherapy. hilarispublisher.com In this application, the degree of polymerization is directly proportional to the absorbed radiation dose, demonstrating the controllable nature of the process. hilarispublisher.com The presence of the hydroxyl group in both NHMA and this compound suggests that similar mechanisms and applications could be achievable. The process for acrylates generally involves initiation through the formation of a radical on the vinyl group, followed by propagation as monomer units add to the growing chain. ichtj.waw.pl Termination of the growing polymer chains typically occurs through combination or disproportionation. ichtj.waw.pl
Copolymerization Strategies and Architectures
Copolymerization, the process of polymerizing two or more different monomers, allows for the synthesis of polymers with tailored properties. For functional monomers like this compound, copolymerization is a key strategy to incorporate its hydroxyl functionality into a wide range of polymer architectures.
Statistical and Gradient Copolymerization
Statistical copolymers are formed when two or more monomers are polymerized together, and the monomer units are incorporated into the polymer chain in a sequence dictated by their relative reactivities and concentrations. nih.gov The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and microstructure. For example, in the copolymerization of methyl acrylate (MA) with di(ethylene glycol) methyl ether methacrylate (DEGMEMA), the choice of solvent was found to significantly influence the copolymerization kinetics. rsc.org Similarly, the copolymerization of styrene (B11656) and methyl α-(hydroxymethyl)acrylate has been investigated to determine their reactivity ratios and the resulting copolymer properties. acs.org
Gradient copolymers represent a specific type of statistical copolymer where the instantaneous composition of the copolymer changes progressively along the chain. This results in a gradual transition of properties from one end of the polymer chain to the other. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating such architectures. For instance, well-defined gradient copolymers of 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA) have been synthesized. acs.orgdntb.gov.uaugent.be These copolymers exhibit adjustable thermoresponsive properties in aqueous solutions, with cloud point temperatures varying based on the gradient microstructure. acs.orgugent.be Given the structural similarity, this compound could be employed in similar RAFT copolymerizations to create functional gradient materials.
| Copolymer System | Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 x r2 | Polymerization Method | Reference |
| MEA/MPC | 2-methoxyethyl acrylate (MEA) | 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) | 0.53 | 2.21 | 1.17 | Free-Radical Polymerization | nih.gov |
| MA/MMA | Methyl Acrylate (MA) | Methyl Methacrylate (MMA) | 0.35 | 1.8 | 0.63 | Free-Radical Polymerization | nih.gov |
This table presents reactivity ratios for representative acrylate and methacrylate monomer pairs, illustrating the statistical nature of their copolymerization.
Block Copolymer Synthesis
Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. These materials can self-assemble into ordered nanostructures, making them valuable for a variety of applications. Controlled/"living" radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP), are highly effective for synthesizing well-defined block copolymers involving acrylates and methacrylates. cmu.eduacs.org
The synthesis of acrylate-methacrylate block copolymers often requires careful selection of the initiator and catalyst system due to differences in monomer reactivity. cmu.eduacs.org For example, a poly(methyl methacrylate) (PMMA) macroinitiator can effectively initiate the ATRP of acrylic monomers. cmu.eduacs.org However, for a polyacrylate macroinitiator to effectively initiate the polymerization of MMA, a halogen exchange step is often necessary. cmu.eduacs.org This strategy has been used to create ABA-type triblock copolymers of poly(methyl methacrylate) (A) and poly(butyl acrylate) (B). cmu.eduacs.org Another approach involves using a poly(methyl methacrylate) with an unsaturated chain end as a macroinitiator in an addition-fragmentation chain transfer (AFCT) process to generate block copolymers with polystyrene or polyacrylonitrile. rsc.org The hydroxyl group of this compound offers a reactive site that can be used to create macroinitiators for the synthesis of novel block copolymer architectures.
Graft Copolymerization
Graft copolymers are a type of branched polymer where one or more side chains of a different chemical composition are attached to a main polymer backbone. Radiation-induced graft copolymerization (RIGC) is a powerful technique for modifying the surface properties of polymers by covalently attaching functional monomers without altering the bulk properties of the substrate. mdpi.com
A common strategy for creating graft copolymers is the "grafting-from" method. This involves creating active initiation sites on the backbone polymer from which the graft chains can grow. The hydroxyl groups present in monomers like 2-hydroxyethyl acrylate (HEA) are particularly useful for this purpose. acs.org In one study, HEA was copolymerized with ethylene (B1197577) glycol methyl ether acrylate (EGMEA) to form a linear copolymer. acs.org The hydroxyl groups of the HEA units were then esterified with 2-bromopropionyl bromide to create initiating sites for a subsequent single electron transfer living radical polymerization (SET-LRP) step. acs.org This process was repeated iteratively to create highly branched, arborescent (tree-like) graft polymers. acs.org This same methodology could be directly applied to this compound, utilizing its primary hydroxyl group to generate initiating sites for grafting.
Hyperbranched Polymer Synthesis
Hyperbranched polymers are three-dimensional, highly branched macromolecules with a large number of reactive chain ends. They are typically synthesized via a one-pot reaction, making them more commercially viable than perfectly structured dendrimers. frontiersin.orgnih.gov The self-condensing vinyl polymerization (SCVP) of AB* monomers is a key method for producing hyperbranched polymers. cmu.educmu.edu In this context, an AB* monomer contains a polymerizable vinyl group (A) and an initiating group (B*).
Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the SCVP of acrylate-based AB* monomers. cmu.educmu.edu For example, 2-((2-bromopropionyl)oxy)ethyl acrylate (BPEA), synthesized from 2-hydroxyethyl acrylate and 2-bromopropionyl bromide, has been used to create hyperbranched polyacrylates. cmu.educmu.edu The polymerization proceeds as the copper catalyst activates the bromine-containing group (B) to form a radical, which then adds to the acrylic double bonds (A) of other monomers, leading to a highly branched structure. cmu.edu Given that this compound possesses a hydroxyl group, it can be readily converted into an AB monomer (e.g., by esterification with 2-bromopropionyl bromide) and subsequently used to synthesize hyperbranched polymers via SCVP-ATRP.
| Monomer Type | Polymerization Strategy | Resulting Architecture | Key Features | Reference |
| AB2 | Step-growth polycondensation | Hyperbranched | Formed by reaction of A with B groups. | cmu.edu |
| AB* (Inimer) | Self-Condensing Vinyl Polymerization (SCVP) | Hyperbranched | Monomer contains both a vinyl group and an initiating site. | nih.govcmu.edu |
| Latent ABx | Ring-Opening Polymerization | Hyperbranched | Branching points are generated during propagation. | nih.gov |
This table summarizes common strategies for synthesizing hyperbranched polymers.
Stereochemical Control in Polymerization
Stereochemical control, or tacticity, in polymerization refers to the control over the spatial arrangement of chiral centers in the polymer backbone. For polyacrylates, the stereochemistry is determined by the relative configurations of the tertiary carbons in the main chain. The three main types of tacticity are isotactic (all stereocenters have the same configuration), syndiotactic (stereocenters have alternating configurations), and atactic (stereocenters are randomly arranged).
Achieving high stereochemical control in the radical polymerization of acrylate monomers is challenging. The propagating radical center is typically planar or rapidly inverting, which makes it difficult to direct the incoming monomer to a specific orientation. As a result, conventional free-radical polymerization of acrylates usually yields atactic polymers.
However, certain strategies can influence the tacticity of polyacrylates. The choice of solvent, temperature, and the use of specific catalysts or additives can have an effect. For instance, Lewis acids can coordinate to the carbonyl group of the acrylate monomer, which can influence the stereochemistry of the addition. Polymerization at very low temperatures can also favor one type of addition over another, leading to an increase in syndiotacticity. While specific studies on controlling the stereochemistry of this compound polymerization are not detailed in the provided sources, the general principles established for other acrylates and methacrylates would apply. The bulky hydroxymethyl group adjacent to the ester may also exert some steric influence on the propagation step, potentially affecting the resulting polymer tacticity compared to simpler acrylates like methyl acrylate.
Polymerization Mechanisms and Kinetics
The polymerization of acrylates, including this compound, is governed by a complex interplay of reaction steps that dictate the final polymer structure and properties.
The fundamental mechanism of radical polymerization involves the initiation, propagation, and termination steps. mdpi.com The propagation rate coefficient (kp) is a critical parameter that describes the rate at which monomer units are added to the growing polymer chain. For methyl acrylate, a closely related monomer, benchmark kp data has been established, providing a foundation for understanding the kinetics of similar monomers. rsc.org Studies have shown that for n-alkyl acrylates, the propagation rate coefficient increases with the size of the alkyl ester group, an effect attributed to entropic factors. rsc.org For instance, the kp for n-butyl acrylate is about 20% higher than that for methyl acrylate. rsc.org
Chain transfer reactions are crucial in controlling the molecular weight of the resulting polymer. In the context of acrylate polymerization, intramolecular chain transfer, or backbiting, is a dominant reaction. nih.gov However, studies on 2-hydroxyethyl acrylate (HEA), a monomer with a similar hydroxyl functionality to MHMA, have shown that it is less susceptible to backbiting reactions. nih.gov The presence of hydrogen bonding in the system is believed to suppress this process. nih.gov
Addition-fragmentation chain transfer (AFT) is another important process. The use of specific AFT agents can introduce a mechanism for network reconfiguration during polymerization, which can lead to stress relaxation. rsc.org For example, an AFT monomer incorporated into a dimethacrylate network can undergo simultaneous polymerization and fragmentation, leading to a reduction in polymerization shrinkage stress. rsc.orgnih.gov This process involves the addition of a radical to the AFT monomer, followed by fragmentation, which generates a new radical that can reinitiate polymerization. nih.gov This repeated breaking and forming of covalent bonds allows for the relief of internal stresses. nih.gov
At elevated temperatures, typically above 120 °C, methyl acrylate can undergo self-initiation in the absence of an external initiator. The rate of this spontaneous thermal polymerization increases with temperature. wpmucdn.com For instance, at 120 °C, methyl acrylate shows a conversion of about 3.4% after 220 minutes, while at 220 °C, the conversion reaches approximately 98% in the same timeframe. This self-initiation is a significant factor in high-temperature polymerization processes. While the exact mechanism is complex, it is believed to involve the formation of diradicals. wpmucdn.com The presence of oxygen can also significantly accelerate the polymerization of acrylates at high temperatures, acting as a catalyst. westlake.edu.cn
Table 2: Self-Initiated Polymerization of Methyl Acrylate
| Temperature (°C) | Time (min) | Conversion (%) | Reference |
|---|---|---|---|
| 120 | 220 | 3.4 | |
| 140 | 220 | - | |
| 160 | 220 | - | |
| 180 | 220 | - | |
| 200 | 220 | - | |
| 220 | 220 | ~98 |
The presence of hydrogen-bonding solvents can also impact polymerization. For example, the addition of n-butanol to butyl acrylate polymerization has been shown to suppress backbiting. nih.gov Conversely, disrupting hydrogen bonding in 2-hydroxyethyl acrylate by adding dimethylformamide can lead to an increased level of backbiting. nih.gov The choice of solvent can therefore be used to tune the polymerization process and the final polymer architecture. mdpi.com
Post-Polymerization Chemical Modifications
The hydroxyl groups present in poly[this compound] offer reactive sites for post-polymerization modification, allowing for the synthesis of a wide range of functional polymers. This approach provides a versatile platform for tailoring the properties of the polymer after its initial synthesis.
One common strategy is the esterification or amidation of the hydroxyl groups. For instance, post-polymerization amidation of polymers with side-chain ester groups can be accelerated by using amines with additional hydrogen bond donating or accepting groups. nih.gov This method allows for the efficient synthesis of diverse copolymers with amide side chains from readily available polymeric precursors. nih.gov
Another innovative approach involves leveraging keto-enol tautomerization to facilitate post-polymerization modification. A monomer containing both an enol-ester and a polymerizable methacryloyl functionality can be copolymerized, for example with methyl methacrylate. rsc.orgrsc.org The resulting pendent enol esters can then undergo an "irreversible" transesterification process, driven by the low nucleophilicity of the tautomerization product, leading to high conversion under mild conditions. rsc.orgrsc.org This strategy has been successfully used for both transesterification and amidation of the copolymer. rsc.org
The ability to perform these modifications allows for the creation of polymers with a variety of functionalities, expanding the potential applications of poly[this compound]-based materials.
End-Group Functionalization Techniques (e.g., Thiol-ene Click Reactions)
End-group functionalization is a powerful strategy for modifying the termini of polymer chains, thereby influencing their macroscopic properties and enabling their use in applications such as surface patterning and block copolymer synthesis. Among the most efficient methods for this purpose is the thiol-ene click reaction.
The thiol-ene reaction is an addition reaction between a thiol and an alkene. wikipedia.org It can proceed via two primary mechanisms: a free-radical addition or a catalyzed Michael addition. wikipedia.org The free-radical pathway, which can be initiated by light or heat, involves the formation of a thiyl radical that reacts with the alkene at the terminal position (anti-Markovnikov addition). wikipedia.org This process is highly efficient, stereoselective, and proceeds with high yields, qualifying it as a "click chemistry" reaction. wikipedia.org
In the context of polymers derived from acrylate monomers, the thiol-ene reaction provides a versatile tool for introducing a wide array of functionalities. For instance, polymers with terminal double bonds can be readily reacted with various thiol-containing molecules. This approach has been used to synthesize polymers with diverse end-groups by reacting a polymer anion with α-(halomethyl)acrylates, followed by a thiol-ene click reaction at the newly introduced ω-end. rsc.org This method allows for quantitative functionalization of the polymer terminus. rsc.org
The versatility of thiol-ene chemistry extends to surface functionalization. Porous polymer monoliths containing thiol groups have been functionalized with various "ene" monomers, including methacrylates, to create materials for chromatographic separations. nih.gov Similarly, surfaces can be modified by first immobilizing a polymer with clickable allyl groups and then performing a thiol-ene reaction with functional thiols. nih.gov This strategy allows for the introduction of hydrophobic, hydrophilic, or even polymeric functionalities onto the surface. nih.gov
Below is a table summarizing key aspects of thiol-ene reactions for polymer functionalization.
| Aspect | Description | Initiation | Key Features | Example Application |
| Reaction Type | Addition of a thiol across an alkene double bond. wikipedia.org | UV light, heat, radical initiators, or nucleophilic catalysts. wikipedia.orgusm.edu | High yield, high efficiency, stereoselectivity, anti-Markovnikov addition, minimal byproducts. wikipedia.org | End-functionalization of stereoregular poly(methyl methacrylate). rsc.org |
| Mechanism | Can proceed via free-radical chain reaction or nucleophile-catalyzed Michael addition. wikipedia.orgusm.edu | Photoinitiators (e.g., DMPA) for radical pathway; primary or secondary amines for Michael addition. nih.govusm.edu | The radical process involves a thiyl radical intermediate; the Michael addition involves a thiolate anion. wikipedia.orgusm.edu | Functionalization of porous polymer monoliths for chromatography. nih.gov |
| Substrates | Multifunctional thiols and multifunctional enes (e.g., acrylates, methacrylates, allyl groups). nih.govusm.edu | N/A | Can be used to create polymer networks or to functionalize polymer chain ends and side chains. rsc.orgusm.edu | Grafting polymers onto surfaces for oil/water separation. nih.gov |
This table provides a summary of the thiol-ene reaction characteristics based on the provided text.
Deprotection Strategies for Hydroxyl Groups in Polymers
The hydroxyl group in this compound is a key feature that imparts hydrophilicity and provides a site for further chemical modification. However, during polymerization or other synthetic steps, this hydroxyl group often needs to be protected to prevent unwanted side reactions. The subsequent removal of the protecting group, or deprotection, is a critical step to regenerate the free hydroxyl functionality in the final polymer.
The choice of protecting group and the corresponding deprotection strategy are crucial for maintaining the integrity of the polymer backbone and other functional groups. Silyl (B83357) ethers are commonly used as protecting groups for hydroxyl functions due to their ease of introduction and removal under specific conditions.
For instance, trimethylsilyl (B98337) (TMS) groups have been employed to protect hydroxyl-containing monomers. A study on poly(2-oxazoline)s demonstrated that a silyl ether-based protecting group allowed for well-defined polymerization. acs.org The deprotection could be achieved simultaneously with the termination of the polymerization by adding a methanolic potassium hydroxide (B78521) solution, followed by dialysis. acs.org This one-pot termination and deprotection method provides a fast-track approach to obtaining polymers with pendant hydroxyl groups. acs.org
Another silyl-based protecting group, the triisopropylsilyl (TIPS) group, has also been utilized. The deprotection of TIPS-protected hydroxyl groups in a polymer was successfully carried out using a tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution in tetrahydrofuran (B95107) (THF). acs.org The complete removal of the TIPS groups was confirmed by the disappearance of their characteristic signals in NMR spectroscopy and the increased solubility of the polymer in polar solvents like methanol (B129727) and water. acs.org
In the synthesis of copolymers of methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA), a protected approach using trimethylsilyl-protected HEMA (TMS-EMA) has been shown to be an effective route. researchgate.net This method, conducted under atom transfer radical polymerization (ATRP) conditions, yields well-defined copolymers. The deprotection step to unmask the hydroxyl groups is a key part of this synthetic equivalence to the direct copolymerization of the unprotected monomer. researchgate.net
The table below outlines common deprotection strategies for hydroxyl groups in polymers.
| Protecting Group | Deprotection Reagent | Solvent | Conditions | Key Outcome |
| Trimethylsilyl (TMS) | Potassium Hydroxide (KOH) in Methanol | Polymerization mixture | Direct injection into the reaction post-polymerization. acs.org | Simultaneous termination and deprotection, yielding the hydroxyl-functional polymer. acs.org |
| Triisopropylsilyl (TIPS) | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Stirring the polymer solution in 1 M TBAF. acs.org | Complete removal of TIPS groups, confirmed by NMR and solubility changes. acs.org |
| Trimethylsilyl (TMS) on HEMA | Not specified, but typically acidic or fluoride-based. | Not specified | Post-polymerization treatment. | Regeneration of hydroxyl groups in P(MMA-co-HEMA) copolymers. researchgate.net |
This table summarizes deprotection methods for hydroxyl groups in polymers as described in the text.
Applications in Advanced Materials and Specialized Fields
Polymer-Based Materials Development
Methyl 2-(hydroxymethyl)acrylate serves as a crucial monomer in the synthesis of functional polymers. smolecule.com Its dual reactivity enables the creation of materials with tailored properties for various specialized fields. smolecule.com
Adhesives and Coatings Formulations
In the realm of adhesives and coatings, MHMA is a key ingredient for enhancing performance and durability. myskinrecipes.com It is utilized in the formulation of various polymer systems to improve their physical and chemical properties. smolecule.commyskinrecipes.com
This compound is employed as a reactive diluent in various adhesive systems, particularly in structural acrylic adhesives. raajournal.comgoogleapis.com Its low viscosity effectively reduces the thickness of high-viscosity oligomers and polymers, such as urethane (B1682113) acrylates, making the adhesive easier to apply. researchgate.netmdpi.com The presence of the acrylate (B77674) functionality allows it to readily participate in free-radical polymerization during the curing process. smolecule.com
The benefits of using MHMA as a reactive diluent extend beyond viscosity reduction. Its incorporation into the polymer network can improve the wetting of substrates and the dispersion of fillers within the adhesive formulation. specialchem.com Furthermore, the hydroxyl group present in MHMA can contribute to improved adhesion to certain substrates through hydrogen bonding.
| Property | Description | Reference |
| Viscosity Reduction | Lowers the viscosity of high molecular weight resins, improving flow and applicability. | researchgate.netmdpi.com |
| Low Volatility | As a reactive component, it has lower volatility compared to non-reactive solvents, reducing VOC emissions. | raajournal.com |
| Improved Wetting | Enhances the contact between the adhesive and the substrate surface, promoting better adhesion. | specialchem.com |
| Enhanced Filler Incorporation | Facilitates the even distribution of fillers throughout the adhesive matrix. | specialchem.com |
The formation of a continuous, uniform film is a critical attribute of any protective or decorative coating. evonik.com The properties of this film, such as its durability, adhesion, and resistance to environmental factors, are largely determined by the constituent monomers of the polymer binder. evonik.com
This compound plays a significant role in enhancing the film-forming properties of coatings. myskinrecipes.com When copolymerized into the resin backbone, the hydroxyl groups of MHMA can participate in crosslinking reactions, leading to a more robust and durable film. This crosslinking increases the molecular weight and network density of the coating, which in turn improves properties like scratch resistance and chemical resistance. evonik.com
Furthermore, the polarity imparted by the hydroxymethyl group can improve the adhesion of the coating to various substrates, particularly polar surfaces. evonik.com This enhanced adhesion is crucial for the long-term performance and protective function of the coating. The presence of MHMA can also influence the rheological properties of the coating formulation, contributing to better leveling and a smoother final appearance.
| Enhanced Property | Mechanism of Enhancement | Reference |
| Durability and Hardness | The hydroxyl group provides a site for crosslinking, leading to a more densely packed and robust polymer network. | myskinrecipes.comevonik.com |
| Adhesion | The polarity of the hydroxymethyl group promotes stronger interactions with various substrates, especially polar ones. | evonik.com |
| Gloss | Contributes to a smoother and more uniform film surface. | evonik.com |
| Chemical Resistance | A more crosslinked polymer network offers better resistance to penetration by chemicals. | evonik.com |
The development of high-strength, durable adhesive bonds often relies on the formation of a crosslinked polymer network. ippi.ac.ir Crosslinking introduces covalent bonds between polymer chains, transforming a collection of individual chains into a single, continuous three-dimensional network. ippi.ac.ir This network structure significantly enhances the mechanical properties and thermal stability of the adhesive. ippi.ac.irdoaj.org
In adhesives formulated with this compound, the primary mechanism for its participation in crosslinking is through its acrylate functionality. During free-radical polymerization, the double bond of the acrylate group readily reacts to form the main polymer chains. smolecule.com
Furthermore, the pendant hydroxymethyl group on the MHMA monomer provides a secondary site for crosslinking. smolecule.com These hydroxyl groups can undergo esterification reactions, either with carboxylic acid groups present on other monomers or through transesterification with ester groups within the polymer chains. smolecule.com This esterification-driven crosslinking can occur during the initial polymerization or as a post-polymerization modification, leading to a more densely crosslinked network with tunable properties. smolecule.com The addition of multifunctional crosslinkers, such as diacrylates or dimethacrylates, can further increase the crosslink density and improve the adhesive's performance. ippi.ac.irresearchgate.net Studies on acrylic adhesives have shown that the introduction of crosslinking agents significantly improves lap shear strength and thermal resistance. doaj.org
Hydrogels for Biomedical and Industrial Uses
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. nih.govkinampark.com Their unique properties, including softness, flexibility, and biocompatibility, make them suitable for a wide range of applications, particularly in the biomedical field. nih.govkinampark.com
This compound can be utilized as a monomer in the synthesis of hydrogels. The hydrophilic nature of its hydroxymethyl group contributes to the water-absorbing capacity of the resulting hydrogel. By copolymerizing MHMA with other monomers and a crosslinking agent, hydrogels with tailored swelling ratios, mechanical strengths, and degradation rates can be produced. smolecule.com
In the biomedical field, methacrylate-based hydrogels, including those potentially incorporating MHMA, are investigated for applications such as:
Drug Delivery: Hydrogels can encapsulate therapeutic agents and release them in a controlled manner. nih.govnih.gov
Tissue Engineering: They can serve as scaffolds that support cell growth and tissue regeneration. uu.nl
Contact Lenses: The high water content and oxygen permeability of certain hydrogels make them ideal for contact lens materials. nih.gov
Industrially, hydrogels derived from monomers like 2-hydroxyethyl-methacrylate have been studied for their ability to remove heavy metal ions from wastewater, showcasing their potential in environmental remediation. researchgate.net The functional groups within the hydrogel network can chelate with metal cations, effectively purifying the water. researchgate.net
Dental and Restorative Materials Research
In the field of dentistry, polymer-based composites are extensively used for restorative purposes, such as fillings and crowns. These materials are typically composed of a resin matrix, inorganic fillers, and a coupling agent. The resin matrix is commonly based on a mixture of methacrylate (B99206) monomers that polymerize to form a hard, durable material. researchgate.netnih.gov
While specific research focusing solely on this compound in dental composites is limited in the provided results, the broader class of hydroxyl-functional methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), is a common component in dental adhesives and composites. researchgate.netnih.govnih.gov These monomers are known to improve the wetting of the tooth structure and enhance the bond between the restorative material and the tooth. raajournal.com
The inclusion of monomers with hydroxyl groups, like MHMA, in the resin matrix of dental composites could potentially offer several advantages. The hydroxyl groups can participate in hydrogen bonding with the tooth structure (dentin and enamel), which is rich in collagen and hydroxyapatite, potentially leading to improved adhesion. Furthermore, these functional groups can serve as sites for crosslinking, which is crucial for achieving the necessary mechanical strength and wear resistance required for dental restorations. mdpi.com Research on dental composites often focuses on reducing polymerization shrinkage and improving mechanical properties, and the choice of monomers is a key factor in achieving these goals. researchgate.net
Biological Activity Investigations of this compound and Its Derivatives
Antifungal Properties and Proposed Mechanisms
This compound is a compound that has demonstrated notable antifungal properties. Research has shown its efficacy against common plant pathogens. For instance, studies have evaluated the antifungal effects of various volatile organic compounds (VOCs) on pathogens like Fusarium culmorum and Cochliobolus sativus. Among these, methyl prop-2-enoate, a related acrylate, exhibited significant antifungal effects. mdpi.com The mycelial growth of both pathogens was inhibited by methyl prop-2-enoate at concentrations of 500 and 1000 µM. mdpi.com
The proposed mechanism of action for the antifungal activity of such acrylates is linked to the disruption of cellular processes. It is suggested that these compounds can increase the membrane permeability of pathogenic spores. mdpi.com This disruption can lead to a decreased efflux of essential ions like K+ into the intracellular medium, ultimately inhibiting fungal growth. mdpi.com While direct studies on this compound's specific antifungal mechanism are less common, the activity of structurally similar compounds provides a basis for its potential mode of action. The presence of the acrylate group is a key feature that can contribute to this biological activity. Further research into polymers containing monomers like 2-acrylamido-2-methylpropane sulphonic acid has also shown promising antifungal activity, highlighting the potential of acrylate-based polymers in developing new antifungal agents. nih.gov
Biocompatibility Assessments of Derived Polymers
The biocompatibility of polymers derived from acrylates is a critical aspect of their application in the biomedical field. For instance, copolymers of methyl acrylate and acrylic acid have been evaluated for their potential as coating materials for medical devices that come into contact with blood. researchgate.net These assessments have included investigations into blood compatibility through platelet and coagulation system responses, as well as cytocompatibility with various cell lines such as endothelium, smooth muscle, and fibroblasts. researchgate.net The results indicated that the biocompatibility was dependent on the specific cell types and the acrylic acid content within the copolymers. researchgate.net
Similarly, studies on polymethyl methacrylate (PMMA) heat-polymerizing denture base resins, which have been modified with antimicrobial monomers, have undergone in vivo biocompatibility testing. nih.govresearchgate.net These tests, involving subcutaneous implantation in animal models, showed no significant adverse hematological, biochemical, or histopathological changes, confirming the material's biocompatibility for dental applications. nih.govresearchgate.net Furthermore, the biocompatibility of different intraocular lens materials, including PMMA, has been compared, with findings suggesting that while all materials are generally well-tolerated, some may elicit a lower inflammatory response. nih.gov
Table 1: Biocompatibility Assessment of Acrylate-Based Polymers
| Polymer/Copolymer | Assessment Method | Key Findings |
|---|---|---|
| Poly(methyl acrylate-co-acrylic acid) | Platelet and coagulation response, cytocompatibility with endothelium, smooth muscle, and fibroblasts | Biocompatibility depends on cell type and acrylic acid content. researchgate.net |
| Modified Polymethyl Methacrylate (PMMA) | In vivo subcutaneous implantation in rats, hematological, biochemical, and histopathological analysis | No major adverse alterations observed, confirming biocompatibility for dental use. nih.govresearchgate.net |
| Polymethyl Methacrylate (PMMA) Intraocular Lenses | Specular microscopy of anterior lens surface in patients | Generally good biocompatibility with mild foreign-body response. nih.gov |
Drug Delivery System Components
Polymers derived from acrylate monomers are extensively investigated for their use as components in drug delivery systems due to their versatile properties. For example, pH-sensitive microspheres have been prepared using 2-hydroxy ethyl methacrylate (HEMA) and acrylic acid for the controlled release of drugs. tandfonline.com These microspheres can be loaded with a drug during the polymerization process, and their release profile can be studied under different pH conditions, mimicking various physiological environments. tandfonline.com The molecular dispersion of the drug within the polymer matrix is a key factor in achieving controlled release. tandfonline.com
The ability to create hydrogels from acrylate-based polymers is another significant advantage in drug delivery. These hydrogels can be designed to be stimuli-responsive, for instance, to changes in pH or temperature, allowing for targeted drug release. The swelling behavior of these hydrogels is a crucial characteristic that influences the release kinetics of the entrapped drug.
Tissue Engineering Scaffolds
In the field of tissue engineering, the creation of scaffolds that mimic the natural extracellular matrix is essential for promoting cell growth and tissue regeneration. nih.govnih.gov Polymers derived from acrylate monomers, such as poly(2-hydroxyethyl methacrylate) (PHEMA), are frequently used to fabricate these scaffolds. nih.govmdpi.com These materials are favored for their excellent biocompatibility, tunable mechanical properties, and minimal immunological response. nih.gov
The structure of these scaffolds, particularly their porosity, is a critical factor for successful tissue engineering. nih.gov An interconnected network of pores is necessary to allow for cell colonization and the circulation of nutrients and waste products. nih.gov The properties of these scaffolds can be tailored by copolymerizing synthetic polymers like PHEMA with natural polymers such as gelatin or by incorporating inorganic components like hydroxyapatite. nih.govresearchgate.netmdpi.com This approach combines the tunable structural and mechanical properties of the synthetic polymer with the biological functionality of the natural polymer. researchgate.net The resulting composite scaffolds have shown enhanced mechanical strength and high cell adhesion rates. researchgate.net
Table 2: Characteristics of Acrylate-Based Scaffolds for Tissue Engineering
| Scaffold Composition | Key Features | Application Focus |
|---|---|---|
| Collagen-Methyl Methacrylate Graft Copolymers | Biodegradable, non-toxic, stimulates cell growth. nih.gov | General tissue regeneration. nih.gov |
| Poly(2-hydroxyethyl methacrylate) (PHEMA)/Gelatin/Hydroxyapatite | Interconnected porous structure, tunable mechanical and physicochemical properties. nih.govresearchgate.net | Bone tissue engineering. researchgate.net |
| PHEMA/Silk Sericin | Porous hydrogel structure, non-cytotoxic. mdpi.com | Skin tissue engineering. mdpi.com |
| Alginate/Gelatin/2-Hydroxyethyl Methacrylate/Hydroxyapatite | Interconnected porous microstructure, satisfactory mechanical strength, good biocompatibility. mdpi.com | Versatile biomedical applications and tissue regeneration. mdpi.com |
Catalytic Applications
Catalyst for Organic Transformations (e.g., Phosphites and Acid Chlorides)
Furthermore, the transformation of nickelalactones, which can be formed from the oxidative coupling of carbon dioxide and ethylene (B1197577), to methyl acrylate is mediated by methyl iodide. researchgate.net This reaction's sensitivity to the ligands coordinated to the nickel center underscores the intricate role of the catalytic system in producing acrylates. researchgate.net The development of efficient catalysts is a key focus in the chemical industry for the sustainable production of important monomers like methyl methacrylate. rsc.orgrsc.org
Role in Asymmetric Hydrogenation Catalysis
In the field of asymmetric catalysis, achieving high enantioselectivity is a primary goal. Research has shown that derivatives of this compound can be utilized as substrates in asymmetric hydrogenation reactions. researchgate.net For instance, the asymmetric hydrogenation of (E)-methyl 2-(hydroxymethyl)-3-phenyl acrylate can be catalyzed by a supramolecular rhodium complex. researchgate.net
In this catalytic system, the alkene part of the acrylate coordinates to the rhodium center, and the hydroxyl group of the substrate forms hydrogen bonds with the functional groups of the catalyst's ligands. researchgate.net This interaction and preorganization of the substrate are crucial for achieving high enantioselectivity in the hydrogenation process. The complex formed between the catalyst and the substrate has been observed in situ using NMR spectroscopy, providing insights into the reaction mechanism. researchgate.net This demonstrates the potential of utilizing the functional groups on the acrylate backbone to direct stereoselective transformations. Other research in asymmetric hydrogenation focuses on different substrates and catalysts, such as the hydrogenation of ketones using ruthenium catalysts, but the principles of ligand-substrate interaction remain central. nih.govnih.gov
Theoretical and Computational Chemistry Studies
Quantum Mechanical Modeling (Density Functional Theory, Molecular Orbital Calculations)
Quantum mechanical modeling, especially through Density Functional Theory (DFT) and Molecular Orbital (MO) calculations, has become indispensable for studying acrylate (B77674) systems. These methods offer insights into the electronic structure and energetics that dictate the reactivity of Methyl 2-(hydroxymethyl)acrylate.
DFT calculations are frequently employed to determine the optimized geometry and vibrational frequencies of acrylate monomers. For instance, studies on related acrylate molecules have successfully used the B3LYP functional with basis sets like 6-311++G(d,p) to generate theoretical FTIR spectra that show good agreement with experimental data. mdpi.com The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
In a study of a derivative, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, DFT calculations were used to confirm the molecular structure. mdpi.com For acrylates in general, the electronic distribution is heavily influenced by the electron-withdrawing nature of the ester group and the C=C double bond, which makes the vinylic carbons susceptible to nucleophilic attack, a key step in many polymerization reactions.
Computational studies on methyl acrylate and methyl methacrylate (B99206) have shown that specific DFT functionals, such as MPWB1K, are particularly effective in calculating activation energies that align well with experimental findings. nih.gov The choice of functional and basis set is critical for obtaining accurate energetic data. For example, the combination of the B3LYP functional for geometry optimization and the MPWB1K functional for single-point energy calculations has been shown to provide excellent agreement with experimental data for acrylate polymerization kinetics. researchgate.net
Table 1: Comparison of DFT Functionals for Activation Energy Calculation in Acrylate Polymerization This table is illustrative and based on findings for related acrylates.
| DFT Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | mdpi.com |
| MPWB1K | 6-31G(d,p) | Activation Energy Calculation | nih.govresearchgate.net |
The elucidation of reaction mechanisms relies heavily on the characterization of transition states. Transition State Theory (TST) combined with quantum chemistry calculations allows for the determination of kinetic parameters like activation energies (Ea) and pre-exponential factors (A). researchgate.net For the polymerization of acrylates, computational studies have modeled the transition states for the propagation steps. nih.govresearchgate.net
These calculations involve locating the saddle point on the potential energy surface corresponding to the transition state structure. The structure of the transition state for the addition of a radical to the monomer reveals the geometry of the forming bond and the electronic rearrangement occurring during the reaction. For methyl acrylate and methyl methacrylate, it has been shown that treating low-frequency vibrational modes as one-dimensional internal rotors provides kinetic parameters that are in the best agreement with experimental results. nih.gov The activation energies for these reactions are influenced by steric and electronic effects of the substituents on the acrylate backbone.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for mapping out the detailed pathways of complex chemical reactions, including the polymerization and catalytic transformations of this compound.
The free-radical polymerization of acrylates involves initiation, propagation, termination, and chain transfer reactions. Computational studies on methyl methacrylate (MMA) and methyl acrylate (MA) provide a framework for understanding the polymerization of this compound. acs.org DFT calculations have been used to investigate the mechanism of spontaneous thermal initiation of MMA, concluding that a diradical mechanism is more favorable than a Diels-Alder mechanism. researchgate.net
For the propagation step, computational models have been developed to study the addition of monomeric, dimeric, and trimeric radicals to the monomer. nih.govresearchgate.net These studies have shown that the reactivity of the propagating radical can be influenced by the length of the polymer chain (penultimate unit effect). acs.org The activation energy for the propagation of MMA has been calculated to be around 68.65 kJ mol-1. researchgate.net The presence of the hydroxymethyl group in this compound is expected to influence the polymerization kinetics through steric effects and potential hydrogen bonding interactions.
Table 2: Calculated Kinetic Parameters for Acrylate Polymerization Propagation Data is based on studies of methyl acrylate (MA) and methyl methacrylate (MMA) and serves as a model.
| Reaction | Model | Ea (kJ/mol) | Reference |
|---|---|---|---|
| MMA + MMA Radical | Trimeric | ~21-25 | researchgate.net |
| MA + MA Radical | Trimeric | ~18-22 | researchgate.net |
While specific studies on the catalytic cycle modeling of this compound are not prevalent, research on related compounds like methyl acrylate provides significant insights. For example, the hydroformylation of methyl acrylate using palladium Schiff base catalysts has been investigated. rasayanjournal.co.in Computational modeling of such catalytic cycles would involve mapping the potential energy surface for each elementary step: ligand exchange, olefin coordination, migratory insertion, CO insertion, and reductive elimination.
Intermolecular Interactions and Molecular Recognition
The hydroxyl group in this compound introduces the capacity for strong intermolecular interactions, particularly hydrogen bonding. These interactions can significantly influence the physical properties and reactivity of the monomer and the resulting polymer.
Computational studies on methacrylates have explored the role of weak intermolecular interactions in the formation of associated structures in the liquid state. researchgate.net The presence of hydrogen bonding can lead to the formation of self-associated structures, which can affect polymerization kinetics. In copolymers containing hydroxyl-functionalized monomers like 2-hydroxyethyl methacrylate (HEMA), hydrogen bonding between the hydroxyl group and carbonyl groups has been identified through spectroscopic and computational methods. nih.gov These interactions can influence the conformation of polymer chains and the material's final properties. nih.gov
The investigation of nanocomposites based on poly(2-hydroxyethyl methacrylate) (PHEMA) has shown that noncovalent interactions, such as hydrogen bonding between the monomer/polymer and nano-additives, can alter the polymerization rate. mdpi.com Molecular recognition, driven by these specific intermolecular interactions, is a key principle in designing functional materials, such as molecularly imprinted polymers (MIPs), where the monomer is chosen to have specific interactions with a template molecule. nih.gov The hydroxyl and ester groups of this compound make it a candidate for applications where specific molecular recognition is desired.
Hydrogen Bonding Analysis (Catalyst-Substrate, Polymer Interactions)
Hydrogen bonding plays a critical role in the chemical behavior of this compound, influencing its interactions with catalysts and its properties within a polymer matrix. The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a carbonyl (C=O) group on the acrylate moiety, which can act as a hydrogen bond acceptor, allows for a variety of intermolecular and intramolecular interactions.
In catalyst-substrate interactions, hydrogen bonding can be a key factor in the orientation and activation of the monomer. For instance, in certain catalytic systems, the hydroxyl group of this compound can form a hydrogen bond with the catalyst, pre-organizing the substrate for a subsequent chemical transformation. This has been observed in various reactions, including hydroformylation, where the regioselectivity of the reaction can be influenced by such non-covalent interactions. rasayanjournal.co.in
Within a polymer, hydrogen bonding involving the hydroxymethyl group significantly impacts the material's properties. These interactions can lead to increased cohesion and can influence the glass transition temperature (Tg) of the resulting polymer. acs.org The strength and nature of these hydrogen bonds can be affected by the surrounding polymer structure and the presence of other functional groups. nih.gov For example, the copolymerization of acrylates containing hydrogen-bonding moieties with other monomers can lead to materials with both adhesive and elastic properties, where the hydrogen bonds provide a mechanism for energy dissipation and recovery. acs.org
Computational studies, often employing methods like Fourier-transform infrared spectroscopy (FT-IR) analysis under various conditions, help to elucidate the strength and nature of these hydrogen-bonding interactions. nih.gov Such analyses can distinguish between intermolecular and intramolecular hydrogen bonds and assess their influence on monomer reactivity and the mechanical properties of the final polymer. nih.gov
The table below summarizes the key aspects of hydrogen bonding involving this compound in different contexts.
| Interaction Type | Interacting Species | Key Effects of Hydrogen Bonding |
| Catalyst-Substrate | This compound and Catalyst | - Orients the monomer for reaction- Influences regioselectivity |
| Polymer Interactions | This compound within a polymer chain | - Increases polymer cohesion- Affects glass transition temperature (Tg)- Contributes to mechanical properties (e.g., elasticity) |
Interaction Energy Calculations in Molecularly Imprinted Polymers
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The formation of these recognition sites relies on the interactions between the functional monomer and the template molecule during the pre-polymerization stage. Computational methods, particularly the calculation of interaction energies, are invaluable for designing and optimizing MIPs. nih.gov
The interaction energy (ΔE) quantifies the strength of the non-covalent interactions, primarily hydrogen bonds, between the template molecule and the functional monomer. It is typically calculated using the following equation: nih.gov
ΔE = E_complex - (E_template + n * E_monomer) nih.gov
Where:
E_complex is the total energy of the template-monomer complex.
E_template is the energy of the isolated template molecule.
E_monomer is the energy of the isolated functional monomer molecule.
n is the number of functional monomer molecules interacting with the template.
A more negative interaction energy indicates a stronger and more stable complex, which is desirable for the formation of well-defined binding sites in the MIP. nih.gov
In the context of MIPs designed for molecules similar in functionality to this compound, computational studies have been used to screen various functional monomers and their stoichiometric ratios to find the optimal conditions for imprinting. For example, density functional theory (DFT) calculations can be employed to determine the interaction energies between a template and different functional monomers. nih.gov These calculations can reveal that hydrogen bonding, for instance between a hydroxyl group on a template and an amino group on a monomer, is a key contributor to the interaction. nih.gov
Research has shown a good correlation between computationally predicted interaction energies and the experimental performance of the resulting MIPs, such as their binding capacity and imprinting factor. nih.gov For instance, studies have compared the binding energies of different functional monomers with a template molecule in various solvents, with the calculated energies helping to select the most suitable monomer and conditions for synthesis. nih.gov
The table below presents hypothetical interaction energy data for a template molecule with structural similarities to this compound and various functional monomers, illustrating the application of these calculations in MIP design.
| Functional Monomer | Template-to-Monomer Ratio | Calculated Interaction Energy (kcal/mol) |
| Methacrylic Acid (MAA) | 1:4 | -26.74 |
| 4-Vinylpyridine (4-VP) | 1:5 | -32.24 |
| Itaconic Acid (IA) | 1:2 | -2.0 |
| Methacrylamide | 1:1 | -4.68 |
Note: The values in this table are illustrative and based on findings for similar systems as reported in the literature. nih.gov
Characterization Methodologies in Research
Spectroscopic Techniques
Spectroscopic methods are pivotal in elucidating the molecular structure and bonding characteristics of Methyl 2-(hydroxymethyl)acrylate and its polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D, In Situ Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its polymers, providing detailed information about the chemical environment of atomic nuclei. uleth.ca
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. The vinylic protons typically appear as a complex pattern due to geminal and cis/trans couplings. libretexts.org For instance, in the related compound methyl acrylate (B77674), the three vinylic protons exhibit complex splitting, resulting in a doublet of doublets pattern for each due to significantly different coupling constants. libretexts.orgchemicalbook.com The protons of the hydroxymethyl group (-CH₂OH) and the methyl ester group (-OCH₃) also show characteristic chemical shifts. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks are expected for the carbonyl carbon of the ester group, the two vinylic carbons, the hydroxymethyl carbon, and the methyl carbon of the ester. spectrabase.comresearchgate.net These chemical shifts are sensitive to the electronic environment of each carbon atom.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY), are invaluable for unambiguously assigning proton and carbon signals, especially in complex polymer structures. iupac.org These techniques reveal correlations between protons and carbons that are directly bonded or separated by two or three bonds, aiding in the detailed microstructural analysis of polymers derived from this compound. iupac.org
In Situ NMR Studies: The polymerization of acrylate monomers can be monitored in real-time using in situ NMR spectroscopy. acs.org This allows for the study of polymerization kinetics, monomer conversion, and changes in the polymer microstructure as the reaction progresses.
Interactive Data Table: Representative NMR Data for Acrylate Systems
| Nucleus | Compound Type | Chemical Shift (ppm) | Multiplicity/Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | Methyl Acrylate | 6.40, 6.13, 5.82 | dd (J = 17.4, 1.4 Hz), dd (J = 17.4, 10.5 Hz), dd (J = 10.5, 1.4 Hz) | Vinylic Protons libretexts.orgchemicalbook.com |
| ¹H | Methyl Acrylate | 3.76 | s | Methyl Protons (-OCH₃) chemicalbook.com |
| ¹H | Poly(methyl acrylate) | 3.80 | s | Methoxy Protons (-OCH₃) researchgate.net |
| ¹³C | Urethane (B1682113) Acrylate | 125.5, 136.0 | - | Vinylic Carbons researchgate.net |
| ¹³C | Urethane Acrylate | 171.6 | - | Urethane Linkage Carbon researchgate.net |
| ¹³C | Porous Ionic Polymer | 41.6 | - | Saturated Alkyl Carbons acs.org |
| ¹³C | Porous Ionic Polymer | 120-150 | - | Aromatic Carbons acs.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands. thermofisher.comfishersci.com
Key expected peaks include:
A strong absorption band for the C=O stretching vibration of the ester group, typically around 1720-1740 cm⁻¹. mdpi.comresearchgate.net
Bands corresponding to the C=C stretching of the acrylate double bond. researchgate.net
A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. researchgate.net
C-O stretching vibrations of the ester and alcohol groups in the 1000-1300 cm⁻¹ region. mdpi.comspectroscopyonline.com
Upon polymerization, the disappearance of the C=C double bond peak is a key indicator of a successful reaction. researchgate.net The IR spectra of poly(this compound) would be dominated by the strong ester C=O peak and the broad O-H band. researchgate.netspectrabase.comchemicalbook.com
Interactive Data Table: Characteristic IR Absorption Bands for Acrylate Systems
| Vibrational Mode | Compound Type | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O Stretch (Ester) | Poly(methyl methacrylate) | 1723 | mdpi.com |
| C-C-O Stretch | Poly(methyl methacrylate) | 1269, 1239 | mdpi.com |
| C-O-C Stretch | Poly(methyl methacrylate) | 1190, 1143 | mdpi.com |
| C-H Stretch | Poly(methyl methacrylate) | 2995, 2951, 2843 | mdpi.com |
| O-H Stretch | 2-Hydroxyethyl Acrylate | 3415 | researchgate.net |
| C=C Stretch | 2-Hydroxyethyl Acrylate | 1638 | researchgate.net |
| C=O Stretch (Ester) | Methacryloyloxymethyl-12-crown-4 | 1735-1750 | researchgate.net |
| C-O-C Stretch (Ether) | Methacryloyloxymethyl-12-crown-4 | 1120-1250 | researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as radicals. rsc.org In the context of this compound, ESR is particularly useful for investigating radical polymerization processes. It can be used to detect and identify the radical intermediates formed during initiation and propagation steps. This information is crucial for understanding the polymerization mechanism and kinetics. Furthermore, ESR can be employed to assess the quality of the resulting polymers by detecting trapped radicals, which can act as defects and affect the material's properties and long-term stability. rsc.org
Chromatographic and Separative Methods
Chromatographic techniques are essential for the purification of this compound and for determining the molecular weight and molecular weight distribution of its polymers.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for characterizing the molar mass distribution of polymers derived from this compound. polymersource.ca This technique separates polymer chains based on their hydrodynamic volume in solution. paint.org Larger molecules elute first, followed by smaller ones. By calibrating with polymer standards of known molecular weights, SEC/GPC can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. polymersource.ca The PDI provides a measure of the breadth of the molecular weight distribution. polymersource.ca SEC can be used to monitor the progress of polymerization and to study the effects of various reaction parameters on the resulting polymer's molecular weight characteristics. nih.govresearchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are employed to investigate the physical and chemical properties of materials as a function of temperature. For polymers of this compound, these methods provide crucial information about their thermal stability and transitions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of poly(this compound). researchgate.netmarquette.edu The onset of decomposition and the temperatures at which significant weight loss occurs provide insights into the material's stability at elevated temperatures. marquette.eduusm.my
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter that defines the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. usm.mynetzsch.comresearchgate.net DSC can also be used to study other thermal events such as melting and crystallization if the polymer is semi-crystalline. researchgate.netmarquette.edu
Interactive Data Table: Thermal Properties of a Related Polymer (PMMA)
| Technique | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| DSC | Glass Transition Temperature (Tg) | 109.1 °C | 10 K/min heating rate | netzsch.com |
| TGA | Mass Loss | 1.0% | RT to 260 °C | netzsch.com |
| DTG | Peak of Mass-Loss Rate | 199.9 °C | - | netzsch.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a vital technique used to evaluate the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
In studies involving copolymers of methyl methacrylate (B99206) (MMA), a related monomer, TGA has been employed to determine thermal degradation characteristics. marquette.edumetu.edu.tr For instance, the thermal stability of poly(methyl methacrylate) (PMMA) and its composites has been extensively studied using TGA. marquette.eduresearchgate.netresearchgate.net TGA curves for PMMA typically show multiple overlapping weight losses at temperatures ranging from approximately 250°C to 440°C. marquette.edu The introduction of additives, such as copper hydroxy methacrylate (CHM), can significantly shift the degradation temperatures, indicating an improvement in thermal stability. marquette.edu For example, the temperature at which 50% of the original polymeric mass is lost (T50) increased by 30°C for a PMMA composite with 4% CHM. marquette.edu
The thermal degradation of copolymers is also influenced by the nature of the comonomers. For instance, the degradation of acrylate polymers can be initiated by H-transfer reactions from the main chain to the carbonyl groups. metu.edu.tr The composition of the copolymer can affect intermolecular interactions, which in turn influences thermal stability and the distribution of degradation products. metu.edu.tr TGA is also used to study the thermal behavior of polymer blends, where it can reveal the degradation temperatures of individual components. nih.gov
It is important to note that factors such as sample thickness and thermal diffusivity can influence TGA results, potentially leading to apparent alterations in thermal stability. mdpi.com Therefore, careful experimental design and data interpretation are crucial.
Table 1: TGA Data for PMMA and its Composites
| Material | Degradation Temperature Range (°C) | T50 (°C) | Reference |
|---|---|---|---|
| Commercial PMMA | 250 - 440 | - | marquette.edu |
| PMMA/CHM-0 (recrystallized) | Lower than commercial PMMA | - | marquette.edu |
| PMMA with 4% CHM | - | Increased by 30 | marquette.edu |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and heat of reaction for polymers. azom.com
For copolymers containing methyl methacrylate, DSC is instrumental in confirming copolymer formation. The glass transition temperatures (Tg) of copolymers are typically different from those of the corresponding homopolymers. scielo.br For example, in copolymers of hydroxyethyl (B10761427) acrylate and methyl methacrylate (HEMMA), the Tg values were found to be distinct from those of PHEA (–15 °C) and PMMA (105 °C), confirming the formation of copolymers. scielo.br The Tg of these copolymers can be influenced by factors such as molar mass and crosslinking reactions. scielo.br
DSC is also used to investigate the effect of additives on the thermal properties of polymers. For instance, the addition of N-2-methyl-4-nitrophenyl maleimide (B117702) to PMMA was found to increase its thermal stability. nih.gov The technique can also be used to study the miscibility of polymer blends and the presence of contaminants. azom.com In the case of polymer-drug composites, DSC can be used to determine the physical state of the drug within the polymer matrix. nih.gov
Modulated Temperature DSC (MTDSC) is an advanced technique that can provide more detailed information about the thermal transitions in polymers. azom.com
Table 2: Glass Transition Temperatures (Tg) of HEMMA Copolymers
| Copolymer | Tg (°C) | Reference |
|---|---|---|
| HEMMA1 | 32 | scielo.br |
| HEMMA2 | 35 | scielo.br |
| HEMMA3 | 26 | scielo.br |
| HEMMA4 | 33 | scielo.br |
Microscopic and Morphological Characterization
Understanding the surface and internal structure of polymers is crucial for predicting their physical and mechanical properties.
X-ray Analysis
X-ray analysis, particularly X-ray diffraction (XRD), is a key technique for determining the crystalline or amorphous nature of materials.
In the context of polymers related to this compound, XRD has been used to characterize copolymers and composites. For example, in a study of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) (PHEMMA) systems, XRD analysis showed that the copolymer was amorphous, as indicated by the absence of sharp peaks that would signify a crystalline structure. nih.gov In contrast, the pure drug, lignocaine, exhibited a crystalline nature with several sharp absorption peaks. nih.gov The absence of these sharp peaks in the PHEMMA/lignocaine composites suggested that the drug was amorphously dispersed within the copolymer matrix. nih.gov
X-ray analysis is also employed to study the structure of polymer nanocomposites. For example, X-ray diffraction can be used to analyze the dispersion of layered silicates within a polymer matrix, such as in PMMA/clay nanocomposites. scielo.br Furthermore, the interaction of X-rays with polymers can induce changes in their chemical and physical properties, which can be studied to understand radiation damage. researchgate.net
Table 3: X-ray Diffraction Findings for PHEMMA Systems
| Sample | XRD Pattern | Inference | Reference |
|---|---|---|---|
| Lignocaine Powder | Several sharp absorption peaks | Crystalline nature | nih.gov |
| PHEMMA Copolymer | No sharp peaks | Amorphous nature | nih.gov |
| PHEMMA/Lignocaine Composite | No sharp signals indicative of crystallinity | Amorphous structure with dispersed drug | nih.gov |
Future Research Directions and Translational Perspectives
Sustainable Synthesis and Green Chemistry Innovations
The development of environmentally benign and efficient methods for synthesizing MHA is a key area of future research. Current industrial production methods, while effective, often rely on traditional chemical processes. A patented method outlines a process that is suitable for industrial production with the advantages of readily available raw materials and lower production costs. google.com This method involves the use of a Wittig reagent, which is prepared from triphenyl phosphine (B1218219) and 2-methyl bromoacetate. google.com
Innovations in green chemistry are expected to focus on several key areas:
Bio-based Feedstocks: A significant push is towards the use of renewable resources. Research into producing related compounds like methyl methacrylate (B99206) from biomass-derived sources, such as itaconic acid, is already underway. smolecule.com Future work will likely explore similar pathways to synthesize MHA from carbohydrates or other bio-based starting materials, reducing the reliance on petrochemicals.
Catalyst Development: The exploration of novel, more sustainable catalysts is crucial. This includes the development of enzyme-based catalysts or heterogeneous catalysts that can be easily recovered and reused, minimizing waste.
CO2 as a Feedstock: Innovative approaches, such as utilizing carbon dioxide as a C1 source in the synthesis of acrylic monomers, represent a frontier in green chemistry that could be applied to MHA production. smolecule.com
Development of Novel Functional Materials with Tailored Properties
The dual functionality of MHA makes it an ideal building block for a new generation of functional polymers with precisely controlled properties. Future research will likely focus on harnessing this potential in various ways:
Advanced Coatings and Adhesives: MHA is already used in the formulation of coatings and adhesives. smolecule.com Future work will aim to develop "smart" coatings with properties such as self-healing, anti-corrosion, and stimuli-responsive behavior. The hydroxyl group in MHA provides a convenient handle for cross-linking and for grafting other functional molecules.
UV-Curable Resins: Its role in UV-curable inks and resins is significant, offering fast curing times and improved performance. smolecule.com Research will continue to optimize formulations for applications in 3D printing, microelectronics, and advanced manufacturing.
Copolymerization: The copolymerization of MHA with other monomers, such as methyl methacrylate and styrene (B11656), allows for the fine-tuning of material properties. smolecule.com Future studies will explore a wider range of comonomers to create copolymers with tailored thermal, mechanical, and optical properties for specific applications.
Below is a table summarizing the copolymerization parameters for MHA with a common monomer, methyl methacrylate (MMA).
| Copolymer System | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Polymerization Method |
| Methyl Methacrylate (MMA) - MHA | 0.62 ± 0.04 (for MMA) | 0.74 ± 0.03 (for HEA) | Nickel-mediated polymerization |
Note: Data for the MMA-MHA system is estimated from the analogous MMA-2-hydroxyethyl acrylate (B77674) (HEA) system. smolecule.com
Exploration of Advanced Biological and Biomedical Frontiers
The biocompatibility of acrylate-based polymers makes them attractive for medical applications. Future research on MHA in this domain is expected to be particularly fruitful:
Biocompatible and Biodegradable Materials: MHA is a promising candidate for creating biocompatible materials for medical implants and devices. smolecule.com A significant area of future research will be the development of biodegradable polymers based on MHA for applications such as temporary implants, surgical sutures, and tissue engineering scaffolds.
Drug Delivery Systems: The hydroxyl groups in MHA-based polymers can be used to attach drug molecules, allowing for the development of controlled-release drug delivery systems. This could lead to more effective and targeted therapies with fewer side effects.
Antifungal Applications: MHA has demonstrated antifungal activity against filamentous fungi like Aspergillus and Penicillium. smolecule.com Further research is needed to elucidate the mechanism of this activity and to explore its potential for developing new antifungal agents or coatings for medical devices to prevent fungal colonization.
Pharmaceutical Intermediate: MHA's role as a precursor in pharmaceutical synthesis will continue to be explored for the development of new therapeutic agents.
Integration of Advanced Computational Design and Predictive Modeling
Computational tools are becoming indispensable in modern chemical research, and their application to MHA is a rapidly emerging area.
Reaction Mechanism and Kinetics: Density Functional Theory (DFT) is being used to model the free-radical polymerization of acrylates, including monomers with hydroxyl groups like MHA. acs.org These studies provide insights into the reaction kinetics and help in understanding the structure-reactivity relationships, which is crucial for designing more efficient polymerization processes. acs.org
Material Property Prediction: Molecular dynamics (MD) simulations are employed to predict the properties of polyacrylates. nih.govresearchgate.net By simulating the behavior of polymer chains at the atomic level, researchers can predict macroscopic properties such as density, surface tension, and mechanical strength, thus guiding the design of new materials with desired characteristics. nih.gov
Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the toxicity of acrylates. nih.govnih.gov This allows for the early-stage screening of new monomers for potential adverse effects, aligning with the principles of green chemistry and safe-by-design.
Formulation Optimization: Artificial intelligence and machine learning algorithms are being utilized to accelerate the discovery of new functional material formulations. mdpi.commit.edu These models can predict the performance of polymer blends, significantly reducing the experimental effort required to optimize material properties for specific applications. mdpi.com
The integration of these computational approaches will undoubtedly accelerate the pace of innovation, enabling a more rational and predictive design of MHA-based materials and processes.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 2-(hydroxymethyl)acrylate, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via esterification of 2-(hydroxymethyl)acrylic acid with methanol, using acid catalysts like sulfuric acid. Key steps include:
- Purification : Distillation under reduced pressure (boiling point: ~85–90°C at 1 mmHg) to remove unreacted monomers and catalysts.
- Stabilization : Addition of inhibitors (e.g., 4-methoxyphenol at 200–300 ppm) to prevent polymerization during storage .
- Validation : Confirm structure using H/C NMR (e.g., δ ~5.8–6.4 ppm for vinyl protons) and FT-IR (C=O stretch at ~1720 cm, OH stretch at ~3450 cm) .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and indirect-vent goggles. Use fume hoods for volatile handling .
- Storage : Keep in amber glass bottles at 2–8°C, away from light and oxidizing agents. Monitor for polymerization via viscosity changes.
- Spill Protocol : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity (>97% by area normalization).
- Spectroscopy : IR spectroscopy to confirm functional groups; NMR for stereochemical analysis.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (116.115 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does the hydroxymethyl substituent influence copolymerization kinetics with methacrylates or acrylonitrile?
- Methodological Answer :
- Kinetic Studies : Use dilatometry or real-time FT-IR to monitor conversion rates. The hydroxymethyl group increases polarity, potentially reducing reactivity ratios (e.g., for copolymerization with methyl methacrylate).
- Thermal Analysis : DSC to measure shifts in copolymers, indicating enhanced crosslinking density due to hydrogen bonding .
Q. What strategies mitigate side reactions (e.g., branching) during radical polymerization of this compound?
- Methodological Answer :
- Initiator Selection : Use low-temperature initiators (e.g., AIBN at 60°C) to control radical flux.
- Chain Transfer Agents : Add dodecanethiol (0.1–1.0 wt%) to limit chain transfer to polymer.
- Post-Polymerization Analysis : SEC-MALS to quantify branching via ratios .
Q. Can this compound be functionalized for biomedical hydrogel applications?
- Methodological Answer :
- Functionalization : React with methacrylic anhydride to introduce photo-crosslinkable groups.
- Hydrogel Fabrication : UV-initiated copolymerization with PEGDA (polyethylene glycol diacrylate) at 365 nm.
- Biocompatibility Testing : In vitro cytotoxicity assays (e.g., ISO 10993-5) using fibroblast cells; swelling studies in PBS (pH 7.4) .
Q. How do substituents (e.g., hydroxymethyl vs. fluorine) affect Diels-Alder reactivity in synthetic applications?
- Methodological Answer :
- Comparative Studies : Use methyl 2-fluoroacrylate (CAS 2343-89-7) as a control. The hydroxymethyl group enhances electron density in the dienophile, accelerating cycloaddition rates (e.g., with furan derivatives).
- Kinetic Analysis : Monitor reaction progress via H NMR (disappearance of vinyl protons) .
Key Research Findings
- Copolymer Applications : Copolymers with acrylic acid exhibit pH-responsive swelling, making them suitable for controlled drug delivery .
- Safety Profile : LD (rat, oral) >2000 mg/kg, but skin sensitization risks require stringent PPE .
- Reactivity : The hydroxymethyl group facilitates post-polymerization modifications (e.g., esterification for functional hydrogels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
